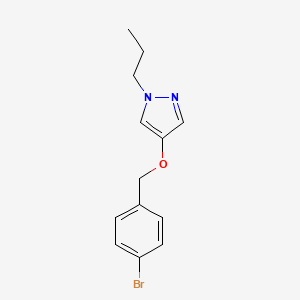
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction between meta-(4-bromobenzyloxy)benzaldehyde and thiosemicarbazide under basic conditions in a mixture of water and ethanol as solvents . The resulting compound, 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole , exhibits chelating properties due to the presence of the thiosemicarbazone functional group.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Antibacterial and Structural Properties
Pyrazole derivatives have been synthesized and characterized, showing the potential as antibacterial agents. The compounds exhibit significant interactions like hydrogen bonds and π-stacking, contributing to the formation of supramolecular architectures. These interactions are crucial for the structural stability of the molecules and have implications for their antibacterial properties, specifically against C. albicans and Gram-negative bacteria (Feng et al., 2018).
2. Structural and Conformational Analysis
Research into pyrazole compounds has revealed insights into their molecular structure and conformation. The structure of certain pyrazole compounds has been confirmed through various spectroscopic methods and X-ray diffraction. These studies also involve Density Functional Theory (DFT) to compare molecular structures, providing a deep understanding of molecular characteristics and conformations (Yang et al., 2021).
3. Synthesis and Characterization of Derivatives
Efforts in synthesizing and characterizing pyrazole derivatives have been substantial. These processes involve various chemical reactions and analyses, including NMR spectroscopy and crystallography, to establish the structures and properties of the derivatives. The derivatives, with their unique structural properties, hold significance in different scientific domains, ranging from chemical synthesis to potential medicinal applications (Abou-Zied et al., 2014).
4. Catalytic and Biological Evaluations
Pyrazole compounds are also notable for their role in catalytic processes and biological activities. Studies have focused on synthesizing such compounds and evaluating their effectiveness in catalytic reactions, such as the Suzuki–Miyaura cross-coupling. Additionally, some derivatives have been assessed for biological activities, including antimicrobial properties, highlighting their potential in medical and industrial applications (Ocansey et al., 2018).
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methoxy]-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-2-7-16-9-13(8-15-16)17-10-11-3-5-12(14)6-4-11/h3-6,8-9H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWVXLVYVAWSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)


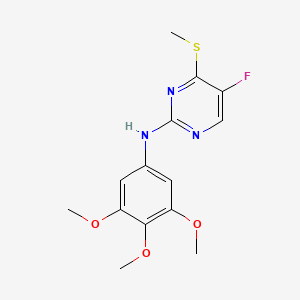
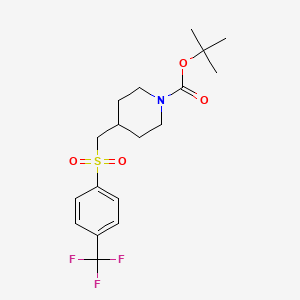
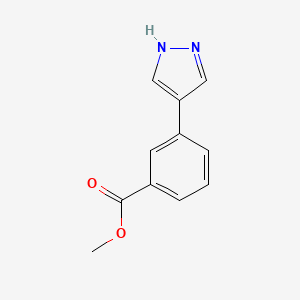
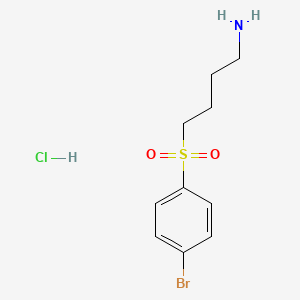

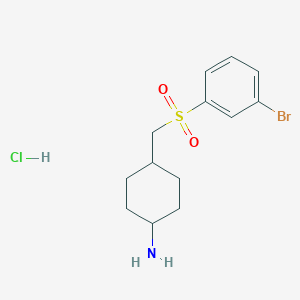
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)



![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)